

In-Depth Technical Guide to the Physicochemical Properties of Chlorcyclamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclamide, with the IUPAC name 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamide[1], is a sulfonylurea compound. While historically investigated for its hypoglycemic effects, its primary application is now in agriculture as a plant growth regulator[1]. This technical guide provides a comprehensive overview of the known physicochemical properties of Chlorcyclamide, outlines relevant experimental protocols, and visualizes its mechanism of action for researchers in drug development and agricultural science.

Physicochemical Properties

A summary of the key physicochemical properties of **Chlorcyclamide** is presented below. It is important to note that while computational data is available, specific experimental values for properties such as melting point, boiling point, and pKa are not readily found in publicly accessible literature.

Table 1: Physicochemical Data of **Chlorcyclamide**



Property	Value	Source
IUPAC Name	4-chloro-N-(cyclohex-2-en-1- ylcarbamoyl)benzenesulfonami de	[1]
CAS Number	19523-45-6	[1]
Molecular Formula	C13H15ClN2O3S	[1]
Molecular Weight	314.78 g/mol	
Computed XLogP3-AA	3.1	PubChem
Appearance	Solid (presumed)	General knowledge
Solubility	Data not readily available in specific solvents.	
Melting Point	Data not readily available.	-
Boiling Point	Data not readily available.	-
рКа	Data not readily available.	-
Storage Conditions	Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).	_

Experimental Protocols Infrared (IR) Spectrophotometric Analysis

Infrared spectroscopy is a valuable technique for the identification and quantitative analysis of sulfonylurea compounds like **Chlorcyclamide**. A general protocol for the analysis of solid samples is provided below, which can be adapted for **Chlorcyclamide**.

Objective: To obtain the infrared spectrum of **Chlorcyclamide** for identification and to quantify its concentration in a sample matrix.

Materials:



- Chlorcyclamide reference standard
- · Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- · Hydraulic press for KBr pellets or Nujol (mineral oil) for mull preparation
- IR spectrophotometer
- Sample for analysis

Methodology for KBr Pellet Preparation:

- Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.
- Weigh approximately 1-2 mg of the **Chlorcyclamide** reference standard or sample.
- Weigh approximately 100-200 mg of dry KBr.
- Grind the **Chlorcyclamide** and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to the die of a hydraulic press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the IR spectrophotometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Methodology for Nujol Mull Preparation:

 Grind a small amount (2-5 mg) of the Chlorcyclamide sample to a fine powder in an agate mortar.



- Add a drop or two of Nujol to the powder and continue to grind until a smooth, uniform paste is formed.
- Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).
- Mount the plates in the spectrophotometer and acquire the spectrum. Note that the Nujol itself will have characteristic C-H absorption bands.

For Quantitative Analysis: A calibration curve must be prepared using a series of standards of known **Chlorcyclamide** concentrations. The absorbance of a characteristic peak in the IR spectrum (e.g., a carbonyl or sulfonyl group stretch) is plotted against the concentration. The concentration of **Chlorcyclamide** in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Mechanism of Action: Inhibition of Gibberellin Synthesis

In plants, **Chlorcyclamide** functions as a growth regulator by inhibiting the biosynthesis of gibberellins (GAs). GAs are a class of diterpenoid hormones that are crucial for various developmental processes, including stem elongation, seed germination, and flowering.

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. By inhibiting this pathway, **Chlorcyclamide** leads to reduced levels of active GAs, resulting in a more compact plant stature, which can be beneficial in agriculture to prevent lodging (bending over of stems) and to promote fruit or flower development.

Gibberellin Biosynthesis Pathway and Proposed Inhibition Site

The following diagram illustrates a simplified gibberellin biosynthesis pathway. The precise enzyme inhibited by **Chlorcyclamide** is not definitively established in the available literature, but it is known to act on this pathway.



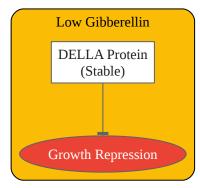


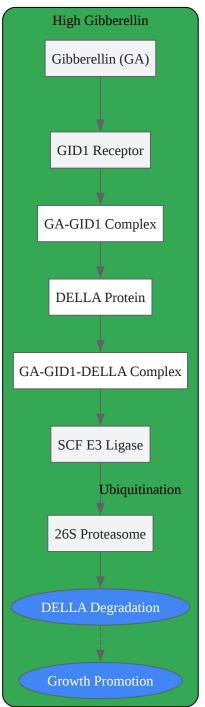
Chlorcyclamide

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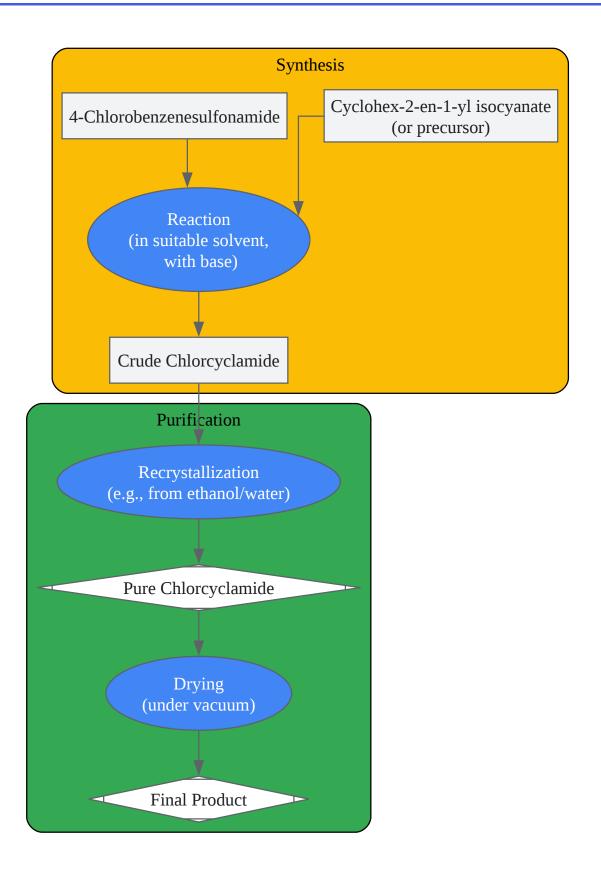
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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of Chlorcyclamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090892#physicochemical-properties-of-chlorcyclamide-for-research]

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